molecular formula C17H20O3 B14498480 Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol CAS No. 64929-16-4

Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol

Cat. No.: B14498480
CAS No.: 64929-16-4
M. Wt: 272.34 g/mol
InChI Key: DRKBLEOHLPZOCN-UHFFFAOYSA-N
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Description

Benzoic acid;tricyclo[52102,6]dec-1-en-3-ol is a complex organic compound that combines the properties of benzoic acid and a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[5.2.1.02,6]dec-1-en-3-ol typically involves the hydration of dicyclopentadiene using a solid acid catalyst. The reaction is carried out at temperatures ranging from 50°C to 150°C, with the solid acid catalyst used in an amount of 3.0-10 times the weight of water . This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production of tricyclo[5.2.1.02,6]dec-1-en-3-ol follows similar synthetic routes but on a larger scale. The use of solid acid catalysts in industrial settings ensures consistent quality and high yield. The process involves careful control of reaction conditions to optimize the production rate and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol stands out due to its combination of benzoic acid and tricyclic structure, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

64929-16-4

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol

InChI

InChI=1S/C10H14O.C7H6O2/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;8-7(9)6-4-2-1-3-5-6/h6,8-9,11H,1-5H2;1-5H,(H,8,9)

InChI Key

DRKBLEOHLPZOCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C3CCC(C21)C3)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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